2-{2-Nitro-1-phenylethyl}cyclohexanone
Description
2-{2-Nitro-1-phenylethyl}cyclohexanone (C₁₄H₁₇NO₃) is a nitro-substituted cyclohexanone derivative synthesized via organocatalytic asymmetric Michael addition reactions. Its stereoselective synthesis involves reacting cyclohexanone with trans-β-nitrostyrene in methanol or chloroform using chiral catalysts (e.g., catalyst C9 or C12), yielding enantiomerically enriched products with up to 92% enantiomeric excess (ee) and >99:1 diastereomeric ratio . The compound’s stereochemistry, confirmed by X-ray analysis and chiral HPLC, makes it a valuable intermediate in organic synthesis, particularly in the Pd/C-catalyzed one-pot synthesis of 3-substituted indoles . Its nitro and phenylethyl groups contribute to its reactivity in cascade reactions, enabling applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29g/mol |
IUPAC Name |
(2R)-2-(2-nitro-1-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13?/m1/s1 |
InChI Key |
STOOUUNOLPMRGC-PZORYLMUSA-N |
SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis-Benzylidene Cyclohexanones
Compounds like (2E,6E)-2,6-bis(2-nitrobenzylidene)cyclohexanone (C₂₀H₁₆N₂O₅) feature dual benzylidene groups instead of a nitro-phenylethyl chain. Unlike 2-{2-Nitro-1-phenylethyl}cyclohexanone, these derivatives exhibit non-isomorphic crystal packing due to weak intermolecular interactions, influencing their solubility and melting behavior .
2-(2-Chlorophenyl)-2-nitrocyclohexanone
This analog (C₁₃H₁₂ClNO₃) replaces the phenylethyl group with a chlorophenyl substituent. However, its synthetic applications remain less explored compared to the nitro-phenylethyl derivative .
Physical and Thermodynamic Properties
Crystal Packing and Solubility
- This compound: Forms dense crystals due to nitro-group dipole interactions. Solubility in polar solvents (e.g., MeOH, DMSO) facilitates its use in solution-phase reactions .
- Bis-Benzylidene Derivatives: Exhibit non-isomorphic packing despite structural similarity, reducing predictability in crystallization processes .
Vapor-Liquid Equilibrium (VLE) Behavior
The nitro-phenylethyl group’s bulkiness may reduce volatility compared to smaller substituents .
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